2-((7-Carboxyheptanoyl)oxy)-N,N,N-trimethylethan-1-aminium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 2-((7-Carboxyheptanoyl)oxy)-N,N,N-trimethylethan-1-aminium involves the esterification of suberic acid with carnitine. The reaction typically requires the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond . The reaction conditions often include an inert atmosphere and a solvent like dichloromethane to ensure the reaction proceeds efficiently .
Chemical Reactions Analysis
2-((7-Carboxyheptanoyl)oxy)-N,N,N-trimethylethan-1-aminium undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: The ester group can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-((7-Carboxyheptanoyl)oxy)-N,N,N-trimethylethan-1-aminium has several scientific research applications:
Chemistry: It is used as a model compound to study esterification and hydrolysis reactions.
Biology: It serves as a metabolite in various biochemical pathways and is involved in fatty acid metabolism.
Medicine: It is studied for its potential role in metabolic disorders and as a biomarker for certain diseases.
Mechanism of Action
The mechanism of action of 2-((7-Carboxyheptanoyl)oxy)-N,N,N-trimethylethan-1-aminium involves its role as a metabolite in fatty acid metabolism. It facilitates the transport of fatty acids into the mitochondria for β-oxidation, which is crucial for energy production . The molecular targets include enzymes involved in the carnitine shuttle system, such as carnitine acyltransferases .
Comparison with Similar Compounds
2-((7-Carboxyheptanoyl)oxy)-N,N,N-trimethylethan-1-aminium can be compared with other O-acylcarnitines, such as:
Acetylcarnitine: Involved in the transport of acetyl groups.
Propionylcarnitine: Plays a role in the metabolism of odd-chain fatty acids.
Butyrylcarnitine: Involved in the metabolism of short-chain fatty acids.
The uniqueness of this compound lies in its specific role in the metabolism of medium-chain fatty acids and its potential as a biomarker for metabolic disorders .
Properties
IUPAC Name |
2-(7-carboxyheptanoyloxy)ethyl-trimethylazanium |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO4/c1-14(2,3)10-11-18-13(17)9-7-5-4-6-8-12(15)16/h4-11H2,1-3H3/p+1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLZKVOFRWZNILE-UHFFFAOYSA-O |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CCOC(=O)CCCCCCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26NO4+ |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.